4-(2-Benzylidenehydrazino)-N-(4-ethoxyphenyl)-4-oxobutanamide
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Overview
Description
4-(2-Benzylidenehydrazino)-N-(4-ethoxyphenyl)-4-oxobutanamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a hydrazone linkage, an ethoxyphenyl group, and a butanamide backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzylidenehydrazino)-N-(4-ethoxyphenyl)-4-oxobutanamide typically involves the condensation of 4-oxobutanamide with 2-benzylidenehydrazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete condensation and formation of the hydrazone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Benzylidenehydrazino)-N-(4-ethoxyphenyl)-4-oxobutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-(2-Benzylidenehydrazino)-N-(4-ethoxyphenyl)-4-oxobutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Benzylidenehydrazino)-N-(4-ethoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can modulate various biochemical pathways. Additionally, the ethoxyphenyl group contributes to the compound’s ability to interact with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Benzylidenehydrazino)-N-(4-methoxyphenyl)-4-oxobutanamide
- 4-(2-Benzylidenehydrazino)-N-(4-chlorophenyl)-4-oxobutanamide
- 4-(2-Benzylidenehydrazino)-N-(4-nitrophenyl)-4-oxobutanamide
Uniqueness
4-(2-Benzylidenehydrazino)-N-(4-ethoxyphenyl)-4-oxobutanamide stands out due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This unique feature allows for specific interactions and applications that may not be achievable with other similar compounds.
Properties
Molecular Formula |
C19H21N3O3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N'-[(E)-benzylideneamino]-N-(4-ethoxyphenyl)butanediamide |
InChI |
InChI=1S/C19H21N3O3/c1-2-25-17-10-8-16(9-11-17)21-18(23)12-13-19(24)22-20-14-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,21,23)(H,22,24)/b20-14+ |
InChI Key |
APPZEROWVXOAAX-XSFVSMFZSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
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